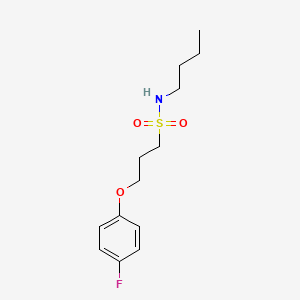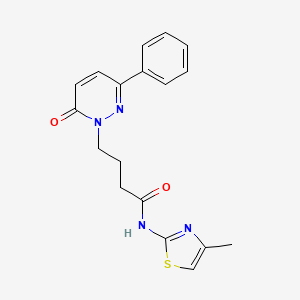
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₀FNO₃S.
Mécanisme D'action
Target of Action
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and homeostasis .
Mode of Action
Sulfonamides, including this compound, inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital nutrient for bacterial growth and reproduction .
Additionally, sulfonamides can inhibit carbonic anhydrase, an enzyme that helps maintain pH balance and fluid balance in the body . This inhibition can lead to a range of pharmacological effects, such as diuresis and reduced inflammation .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in folic acid . This deficiency hampers the ability of bacteria to synthesize DNA, RNA, and proteins, thereby inhibiting their growth and reproduction .
The inhibition of carbonic anhydrase affects several biochemical pathways related to pH and fluid balance . The exact pathways and their downstream effects can vary depending on the specific type of cell or tissue where the enzyme is inhibited .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . Additionally, it can cause diuresis and reduced inflammation due to the inhibition of carbonic anhydrase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Other factors, such as temperature and the presence of other substances, can also affect the compound’s stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves the reaction of 4-fluorophenol with 3-chloropropane-1-sulfonyl chloride in the presence of a base, followed by the reaction with butylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides.
Applications De Recherche Scientifique
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide include:
- N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- N-butyl-3-(4-chlorophenoxy)propane-1-sulfonamide
- N-butyl-3-(4-bromophenoxy)propane-1-sulfonamide
Uniqueness
This compound is unique due to the presence of the fluorine atom in its structure, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it a valuable compound for various scientific applications .
Propriétés
IUPAC Name |
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-2-3-9-15-19(16,17)11-4-10-18-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZRDWBUKMNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B6498876.png)
![8-cyclopentyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498883.png)
![methyl N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498887.png)
![methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498892.png)
![ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498898.png)
![methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate](/img/structure/B6498909.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine](/img/structure/B6498934.png)
![4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498940.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B6498941.png)

![N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498961.png)

